(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate is a complex organic compound with a unique structure that includes a pregnane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate involves multiple steps. The starting materials typically include a pregnane derivative, which undergoes a series of reactions including acylation, amination, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its interactions with biological macromolecules. Its structure allows it to bind to specific proteins or enzymes, making it useful in biochemical research.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate include other pregnane derivatives and compounds with similar functional groups. Examples include:
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure gives it distinct reactivity and interaction profiles, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
192385-48-1 |
---|---|
Molecular Formula |
C30H50N2O3 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
[(3S,4R,5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-3-(2-methylbut-2-enoylamino)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |
InChI |
InChI=1S/C30H50N2O3/c1-9-18(2)28(34)31-26-15-17-30(6)24-14-16-29(5)22(19(3)32(7)8)12-13-23(29)21(24)10-11-25(30)27(26)35-20(4)33/h9,19,21-27H,10-17H2,1-8H3,(H,31,34)/t19-,21-,22+,23-,24-,25-,26-,27+,29+,30+/m0/s1 |
InChI Key |
PYRZUULULPXFOM-GHNVHIJPSA-N |
Isomeric SMILES |
CC=C(C)C(=O)N[C@H]1CC[C@]2([C@H]([C@H]1OC(=O)C)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)N(C)C)C)C |
Canonical SMILES |
CC=C(C)C(=O)NC1CCC2(C(C1OC(=O)C)CCC3C2CCC4(C3CCC4C(C)N(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.